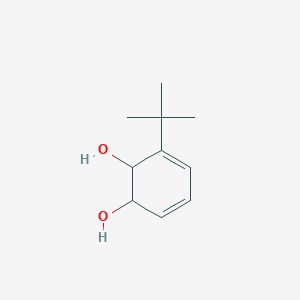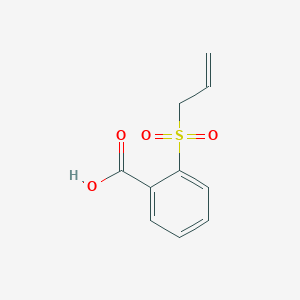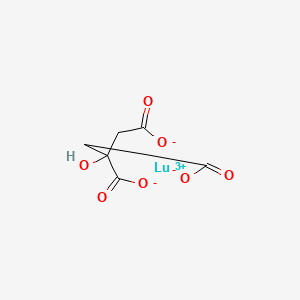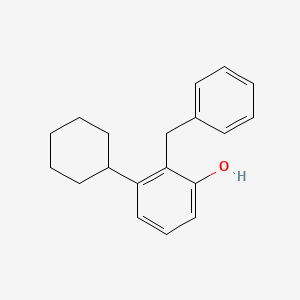
Diisobutylphenoxyethoxyethyldimethylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diisobutylphenoxyethoxyethyldimethylamine is a complex organic compound with a unique structure that combines phenoxy, ethoxy, and dimethylamine groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diisobutylphenoxyethoxyethyldimethylamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of diisobutylphenol with ethylene oxide to form diisobutylphenoxyethanol. This intermediate is then reacted with dimethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Safety measures are also crucial due to the potential hazards associated with handling reactive chemicals.
化学反应分析
Types of Reactions
Diisobutylphenoxyethoxyethyldimethylamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of different products.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, typically under acidic or basic conditions.
Reduction: Lithium aluminum hydride is often used in anhydrous conditions to prevent unwanted side reactions.
Substitution: Nucleophiles such as halides or amines can be used, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxyethoxyethyldimethylamine derivatives, while reduction could produce simpler amine compounds.
科学研究应用
Diisobutylphenoxyethoxyethyldimethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving cell signaling and receptor interactions.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
作用机制
The mechanism of action of diisobutylphenoxyethoxyethyldimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and ethoxy groups may facilitate binding to hydrophobic pockets, while the dimethylamine group can participate in hydrogen bonding or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
Diisobutylphenol: Shares the phenol group but lacks the ethoxy and dimethylamine groups.
Phenoxyethanol: Contains the phenoxy and ethoxy groups but lacks the dimethylamine group.
Dimethylamine: Contains the amine group but lacks the phenoxy and ethoxy groups.
Uniqueness
Diisobutylphenoxyethoxyethyldimethylamine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
66027-99-4 |
|---|---|
分子式 |
C20H35NO2 |
分子量 |
321.5 g/mol |
IUPAC 名称 |
2-[2-[2,4-bis(2-methylpropyl)phenoxy]ethoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C20H35NO2/c1-16(2)13-18-7-8-20(19(15-18)14-17(3)4)23-12-11-22-10-9-21(5)6/h7-8,15-17H,9-14H2,1-6H3 |
InChI 键 |
GWMJRNLPIQUVPS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=CC(=C(C=C1)OCCOCCN(C)C)CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-Ethyl 2-methyl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate](/img/structure/B14482931.png)








